Enhanced Lipophilicity (XLogP3) vs. Unsubstituted Pyrazolylmethyl Analog
The presence of the para-methoxy group in 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde increases its computed lipophilicity (XLogP3 = 1.3) compared to the non-methoxylated analog 3-(1H-pyrazol-1-ylmethyl)benzaldehyde (XLogP3 = 1.2). This modest but quantifiable difference can influence membrane permeability and protein binding in downstream applications [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 3-(1H-pyrazol-1-ylmethyl)benzaldehyde: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.1 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release). |
Why This Matters
Even small changes in lipophilicity can affect a compound's absorption, distribution, and target engagement in drug discovery programs.
- [1] PubChem. (2025). 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde. Compound Summary, CID 795473. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 3-(1H-pyrazol-1-ylmethyl)benzaldehyde. Compound Summary, CID 18525878. National Center for Biotechnology Information. View Source
